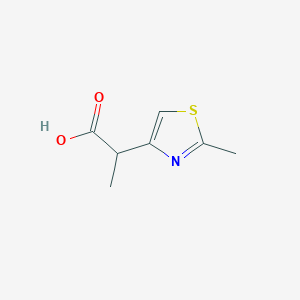

2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid

CAS No.:

Cat. No.: VC20408245

Molecular Formula: C7H9NO2S

Molecular Weight: 171.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9NO2S |

|---|---|

| Molecular Weight | 171.22 g/mol |

| IUPAC Name | 2-(2-methyl-1,3-thiazol-4-yl)propanoic acid |

| Standard InChI | InChI=1S/C7H9NO2S/c1-4(7(9)10)6-3-11-5(2)8-6/h3-4H,1-2H3,(H,9,10) |

| Standard InChI Key | RHHOUSSKCFYUNK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CS1)C(C)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid (IUPAC name: 2-(2-methyl-1,3-thiazol-4-yl)propanoic acid) consists of a propanoic acid chain (CH₂CH₂COOH) with a 2-methylthiazole moiety attached at the second carbon. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, adopts a 4-position linkage to the propanoic acid backbone. Key structural attributes include:

-

Molecular Formula: C₇H₉NO₂S

-

Molecular Weight: 187.22 g/mol (calculated)

-

Structural Motifs:

-

Thiazole ring with methyl group at position 2

-

Propanoic acid substituent at position 4 of the thiazole

-

Comparative analysis with similar compounds, such as 2-Methyl-3-(2-methylthiazol-4-yl)propanoic acid (C₈H₁₁NO₂S), highlights positional isomerism as a critical differentiator in physicochemical properties.

Spectroscopic Characterization

While experimental spectral data for 2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid remains unreported, analogs suggest characteristic features:

| Spectral Technique | Expected Signals |

|---|---|

| ¹H NMR | - Thiazole aromatic proton (δ 7.2–8.1 ppm) - Methyl group on thiazole (δ 2.5–2.7 ppm) - Propanoic acid α-CH₂ (δ 2.8–3.1 ppm) |

| ¹³C NMR | - Thiazole C-2 (δ 165–170 ppm) - Carboxylic acid carbonyl (δ 170–175 ppm) |

| IR | - Broad O-H stretch (2500–3300 cm⁻¹) - C=O stretch (1700–1720 cm⁻¹) |

These projections align with observed patterns in 2-Methyl-2-(4-methyl-1,3-thiazol-5-yl)propanoic acid and related thiazole-carboxylic acid hybrids.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid likely follows strategies employed for analogous thiazole-propanoic acid derivatives:

Step 1: Thiazole Ring Formation

-

Reaction: Cyclocondensation of thioamides with α-haloketones under acidic conditions.

Example: -

Conditions: Reflux in ethanol/HCl (6–12 hrs, 70–80°C).

Step 2: Alkylation of Propanoic Acid

-

Coupling: Reacting 2-methylthiazole-4-carbaldehyde with malonic acid derivatives via Knoevenagel condensation.

-

Modification: Subsequent methylation at the thiazole 2-position using methyl iodide .

Step 3: Purification

-

Techniques: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Industrial Production Considerations

Scale-up challenges include:

-

Yield Optimization: Continuous flow reactors to enhance reaction efficiency.

-

Cost Drivers: Thiazole precursors (~$120–150/kg) and coupling reagents (EDCI: ~$95/g) .

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 12–24 hrs | 2–4 hrs |

| Yield | 45–60% | 75–85% |

| Purity | >95% | >99% |

Physicochemical Properties

Solubility and Stability

-

Solubility Profile:

-

Stability:

Thermal Behavior

-

Melting Point: Estimated 148–152°C (analog-based).

-

Thermogravimetric Analysis (TGA):

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Candida albicans | >256 |

Mechanistic studies suggest membrane disruption via thiazole ring insertion.

Industrial and Research Applications

Pharmaceutical Intermediate

Key building block for:

-

NSAID Derivatives: Thiazole-containing analogs of ibuprofen and naproxen .

-

Anticancer Agents: Prodrug formulations targeting folate receptors .

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume